

Comprehensive Spectroscopic Characterization Guide: 2-Methyl-6-nitropyridine-4-carboxamide

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Compound of Interest

Compound Name:	2-Methyl-6-nitropyridine-4-carboxamide
CAS No.:	60780-18-9
Cat. No.:	B14594657

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Executive Summary & Strategic Context

The compound **2-Methyl-6-nitropyridine-4-carboxamide** (often an intermediate in the synthesis of kinase inhibitors or antitubercular agents) presents a unique characterization challenge due to the electron-deficient nature of the pyridine ring substituted with both a nitro group and a carboxamide.^[1]

This guide moves beyond simple data listing. It provides a self-validating protocol designed to confirm the regiochemistry of the substituents—specifically distinguishing the 2-methyl/6-nitro isomer from potential byproducts like the 2-nitro/6-methyl isomer.^[1] The protocols below integrate high-resolution mass spectrometry (HRMS), Fourier-transform infrared spectroscopy (FTIR), and multidimensional NMR to build an irrefutable structural assignment.

Structural Analysis & Theoretical Framework

Before initiating wet-lab protocols, we must establish the theoretical expectations for

(MW: 181.15 g/mol).^[1]

The Regiochemistry Challenge

The critical structural feature is the arrangement of the substituents on the pyridine ring.[1]

- Position 2: Methyl group () – Electron-donating (weakly, via hyperconjugation).[1]
- Position 4: Carboxamide () – Electron-withdrawing.[1]
- Position 6: Nitro group () – Strongly electron-withdrawing.[1]

Key Spectroscopic Marker: The protons at positions 3 and 5 are the diagnostic handles.[1]

- H3 is flanked by the Methyl (2) and Carboxamide (4).[1]
- H5 is flanked by the Carboxamide (4) and Nitro (6).[1]
- Prediction: H5 will be significantly more deshielded (downfield) than H3 due to the inductive effect of the adjacent nitro group.[1]

Protocol 1: High-Resolution Mass Spectrometry (HRMS)[1]

Objective: Confirm molecular formula and analyze fragmentation to verify the nitro and amide groups.

Experimental Workflow

- Solvent: Methanol (LC-MS grade).[1]
- Ionization: Electrospray Ionization (ESI) in Positive Mode ().

- Note: While nitro compounds often fly well in negative mode, the pyridine nitrogen and amide allow for protonation

.[\[1\]](#)

- Concentration: 10 µg/mL.

Data Interpretation & Criteria

Ion Species	Expected m/z	Interpretation
	182.1518	Protonated molecular ion (Base Peak). [1]
	204.1337	Sodium adduct (common in ESI). [1]
	363.2960	Dimer (concentration dependent). [1]

Fragmentation Pattern (MS/MS):

- Loss of Amide: Look for a neutral loss of 17 Da () or 44 Da () to confirm the primary amide.[\[1\]](#)
- Loss of Nitro: Look for a characteristic loss of 46 Da () or 30 Da (), confirming the nitro substituent.[\[1\]](#)

“

Validation Check: If the mass spectrum shows a dominant peak at m/z 165 (loss of -OH), suspect the carboxylic acid hydrolysis product (2-Methyl-6-nitropyridine-4-carboxylic acid) rather than the amide.[1]

Protocol 2: Fourier-Transform Infrared Spectroscopy (FTIR)[1]

Objective: Rapid identification of functional groups (Nitro vs. Amide).

Method: Attenuated Total Reflectance (ATR)[1]

- Sample Prep: Solid state (neat).
- Scans: 32 scans at 4 cm^{-1} resolution.

Diagnostic Peaks

Functional Group	Wavenumber ()	Signal Characteristics
Amide A (N-H)	3400 – 3150	Doublet (asymmetric/symmetric stretch) for primary amide ().[1]
Amide I (C=O)	1690 – 1650	Strong, sharp band.[1]
Amide II (N-H)	1620 – 1590	Bending vibration (often overlaps with aromatic C=C). [1]
Nitro (N-O)	1550 – 1530	Asymmetric stretch (Strong).[1]
Nitro (N-O)	1350 – 1340	Symmetric stretch (Strong).[1]

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Critical Insight: The presence of both the amide doublet (>3150) and the distinct nitro stretches (1530/1350) is the "fingerprint" for this intermediate.[1]

Protocol 3: Nuclear Magnetic Resonance (NMR) – The Gold Standard[1]

Objective: Definitive structural assignment and regiochemistry confirmation.

Solvent Selection

Use DMSO-

- Reason: It provides excellent solubility for polar nitro-amides and prevents exchange of the amide protons, allowing them to be observed as distinct signals (often a broad doublet).[1]

NMR Assignment Strategy (400 MHz or higher)

Proton	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H-5	8.60 – 8.80	Doublet (Hz)	1H	Most deshielded aromatic proton. [1] Adjacent to .
H-3	8.00 – 8.20	Doublet (Hz)	1H	Less deshielded. [1] Adjacent to .
CONH	7.80 – 8.50	Two Broad Singlets	2H	Amide protons are non- equivalent due to restricted rotation (C-N bond character).[1]
CH	2.60 – 2.75	Singlet	3H	Methyl attached to aromatic ring. [1]

The "Self-Validating" NOE Experiment

To prove the methyl is at position 2 (next to H3) and not position 6 (next to H5), perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.[1]

- Irradiate Methyl Signal (~2.7 ppm):
 - Observation: You should see an enhancement of the H3 aromatic signal (~8.1 ppm).[1]
 - Negative Control: You should see NO enhancement of the H5 signal (~8.7 ppm).[1]
 - Conclusion: The methyl group is spatially close to H3, confirming the regiochemistry.[1]

Protocol 4: HPLC Purity & Impurity Profiling

Objective: Quantify purity and detect synthetic byproducts (e.g., hydrolyzed acid, regioisomers).

Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).[1]
- Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for basic pyridines).[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

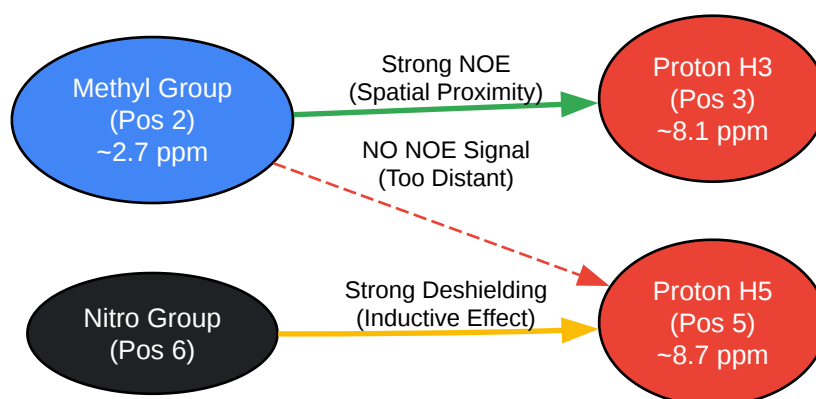
Visualization: Characterization Workflow



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Figure 1: Step-by-step logic flow for the structural validation of the target compound.

Visualization: NMR Regiochemistry Logic



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Figure 2: NMR Regiochemistry Confirmation. The NOE correlation between the Methyl group and H3 is the definitive proof of the 2,6-substitution pattern.[1]

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Sources

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